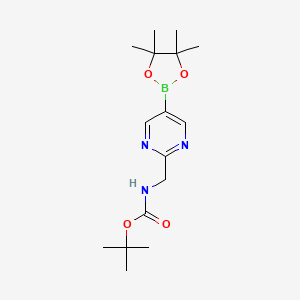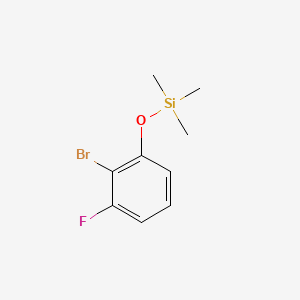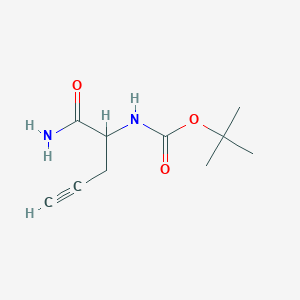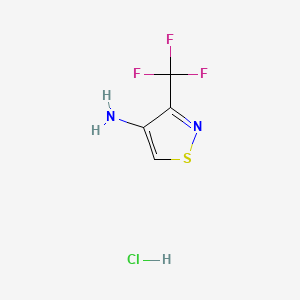
3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a thiazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the chemical and physical properties of the molecule it is attached to. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a thiazole precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like tetrabutylammonium fluoride . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and maintain the necessary reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often require controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in studying biological systems, particularly in understanding enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and altering its electronic properties. This can lead to more potent and selective interactions with the target molecules, thereby exerting its effects through specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted thiazoles and related heterocycles, such as:
- 3-(Trifluoromethyl)-1,2,4-triazole
- 3-(Trifluoromethyl)-1,2,4-oxadiazole
- 3-(Trifluoromethyl)-1,2,4-thiadiazole
Uniqueness
What sets 3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride apart from these similar compounds is its specific substitution pattern and the presence of the amine hydrochloride group. This unique structure can confer distinct chemical and biological properties, making it particularly valuable in certain applications, such as drug design and material science.
Properties
Molecular Formula |
C4H4ClF3N2S |
|---|---|
Molecular Weight |
204.60 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1,2-thiazol-4-amine;hydrochloride |
InChI |
InChI=1S/C4H3F3N2S.ClH/c5-4(6,7)3-2(8)1-10-9-3;/h1H,8H2;1H |
InChI Key |
XXFQZCXHBBJWMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NS1)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoicacid](/img/structure/B13457419.png)
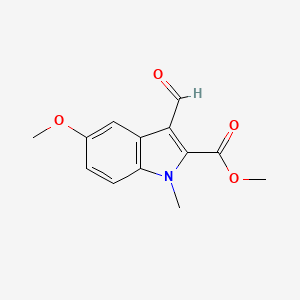
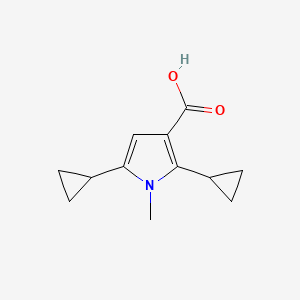
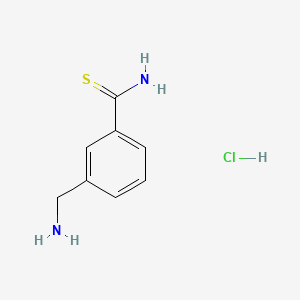
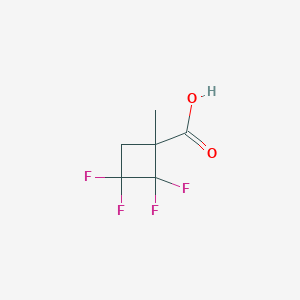

![1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]ethan-1-one](/img/structure/B13457446.png)
![4-[(Tert-butoxy)carbonyl]-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B13457450.png)
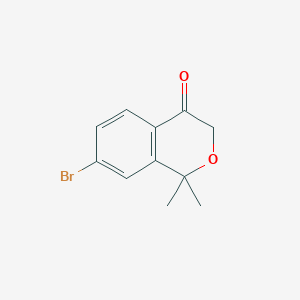
![2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
